1,2,4,5-Tetramethoxybenzene

Beschreibung

Contextualization within Substituted Aromatic Compounds

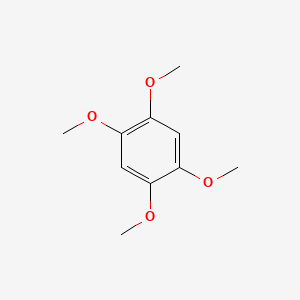

1,2,4,5-Tetramethoxybenzene, often abbreviated as TMB, is a polysubstituted aromatic compound. It belongs to the family of methoxybenzenes, which are derivatives of benzene (B151609) where one or more hydrogen atoms are replaced by methoxy (B1213986) groups (-OCH₃). The structure of TMB consists of a central benzene ring with four methoxy groups attached at the 1, 2, 4, and 5 positions.

Substituted aromatic compounds are a cornerstone of organic chemistry, forming the basis for a vast array of natural products, pharmaceuticals, polymers, and functional materials. scispace.com The nature and position of the substituent groups on the aromatic ring dictate the molecule's electronic properties, reactivity, and three-dimensional shape. Methoxy groups are strong electron-donating groups due to the resonance effect of the oxygen lone pairs, which significantly increases the electron density of the benzene ring. This makes methoxybenzenes, including TMB, highly activated towards electrophilic substitution and oxidation.

The study of simpler methoxybenzenes, such as anisole (B1667542) (monomethoxybenzene), dimethoxybenzenes, and trimethoxybenzenes, provides a foundation for understanding the properties of TMB. researchgate.netacs.org The increasing number of methoxy groups progressively enhances the electron-donating character of the molecule, making TMB a particularly strong electron donor. This property is central to its chemical behavior and its applications in various scientific fields. It is an isomer of other tetramethoxybenzenes, such as 1,2,3,5-tetramethoxybenzene (B1346135) (TMOB), and its specific substitution pattern gives it unique symmetrical and electronic characteristics. cymitquimica.comaip.org

Historical Perspective of Research on Tetramethoxybenzenes

In the mid-20th century, significant effort was dedicated to understanding the electronic properties of these compounds, particularly their behavior as electron donors in charge-transfer complexes. usda.gov The systematic study of methoxybenzenes with varying numbers of substituents allowed researchers to correlate their half-wave potentials with their structure. usda.gov Later research, benefiting from advanced analytical techniques like Electron Spin Resonance (ESR) spectroscopy, focused on the generation and observation of radical cations from highly substituted methoxybenzenes like TMB. usda.gov This opened the door to studying their roles as intermediates in enzymatic and chemical reactions. More recently, interest has shifted towards harnessing their unique electronic properties for applications in materials science, such as in molecular electronics and energy storage systems. unige.chresearchgate.net

Significance and Broad Overview of Research Areas

The significance of this compound in scientific research stems directly from its potent electron-donating nature and symmetrical structure. This has made it a valuable molecule in several distinct areas of study:

Enzymology and Biochemistry: TMB is widely used as a chemical probe to investigate the mechanisms of oxidative enzymes. Because it is readily oxidized by one electron to form a stable and detectable cation radical, it serves as an ideal substrate for studying enzymes like lignin (B12514952) peroxidase, horseradish peroxidase, and cytochrome P450. acs.orgusda.govnih.gov The ability to track the formation and subsequent reactions of the TMB cation radical provides crucial insights into the catalytic cycles of these important enzymes. usda.govnih.gov

Supramolecular Chemistry: As a strong electron donor, TMB is a key building block in the construction of supramolecular assemblies. It readily forms charge-transfer (CT) complexes with electron-accepting molecules, leading to the self-assembly of ordered structures with unique photophysical properties. scispace.comaip.orgrsc.org These non-covalent interactions are fundamental to creating novel functional materials.

Materials Science and Electronics: The electrochemical properties of TMB are central to its application in materials science. It has been investigated as a redox shuttle for overcharge protection in lithium-ion batteries, where it can be reversibly oxidized to prevent damage to the battery electrodes. researchgate.net Furthermore, its ability to facilitate charge transport has led to its incorporation into "molecular wires" as a bridging unit in donor-acceptor systems, a key concept in the field of molecular electronics. unige.chunige.ch

Organic Synthesis: TMB serves as a versatile precursor for the synthesis of more complex, polysubstituted aromatic compounds that are otherwise difficult to access. thieme-connect.com Its activated benzene ring can undergo specific chemical transformations to build elaborate molecular architectures. unige.ch

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,4,5-tetramethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-11-7-5-9(13-3)10(14-4)6-8(7)12-2/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVJUCAKSWHQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179164 | |

| Record name | 1,2,4,5-Tetramethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2441-46-5 | |

| Record name | 1,2,4,5-Tetramethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002441465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asarol methyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4,5-Tetramethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies of 1,2,4,5 Tetramethoxybenzene

Established Synthetic Routes for TMB

The synthesis of 1,2,4,5-tetramethoxybenzene (TMB) can be achieved through various pathways, often starting from readily available and functionalized precursors. These methods involve sequential reactions to build up the desired molecular architecture.

Multi-step Procedures from Functionalized Starting Materials

One common strategy for synthesizing TMB involves the exhaustive methylation of corresponding hydroxylated benzene (B151609) derivatives. For instance, TMB can be prepared from precursors like 2,5-dihydroxy-1,4-benzoquinone (B104904). This multi-step process typically involves the reduction of the quinone to its hydroquinone (B1673460) form, followed by complete methylation of the four hydroxyl groups using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base.

Another established route starts from simpler phenolic compounds like catechol or hydroquinone. researchgate.net The synthesis of 2,5-dimethoxy-1,4-benzoquinone (B1209882) can be achieved by reacting hydroquinone with sodium hydroxide (B78521) and lead(IV) oxide in methanol. researchgate.net This intermediate can then be further processed through reduction and methylation steps to yield the final this compound. Similarly, a fungal metabolite, 4,5-dimethoxycatechol, can be methylated using diazomethane (B1218177) to produce this compound, demonstrating a biosynthetic-biomimetic approach. researchgate.net

A different multi-step approach begins with 2,3,4-trimethoxybenzaldehyde. nih.gov A Bayer-Villiger oxidation converts the aldehyde to a phenol, which is then alkylated with methyl iodide to give 1,2,3,4-tetramethoxybenzene, an isomer of TMB, in excellent yield. nih.gov This highlights a general strategy where functional group interconversions on a pre-existing methoxybenzene core are used to achieve the desired substitution pattern.

Efficient and Scalable Synthetic Methodologies

Another example of an efficient synthesis involves the reaction of 2,5-diamino-1,4-hydroquinone dihydrochloride, which is oxidized in situ to generate 2,5-diamino-1,4-benzoquinone. nih.gov While this specific reaction is used to create metal-organic frameworks, the underlying principle of starting with highly functionalized benzenes demonstrates a pathway to complex derivatives in high yield. nih.gov Furthermore, palladium-catalyzed coupling reactions have been employed to synthesize 1,2,4,5-tetrakis(N-substituted)aminobenzenes from 1,2,4,5-tetrabromobenzene (B48376) in excellent yields, showcasing a highly efficient method for producing TMB analogues. nih.gov

Synthesis of TMB Analogues and Derivatives

The TMB core is a valuable scaffold for creating more complex molecules with tailored properties. Its electron-rich nature allows for a variety of derivatization strategies, leading to functional materials, macrocycles, and redox-active compounds.

Preparation of Functionalized TMB Derivatives for Conjugation Studies

The synthesis of functionalized TMB derivatives is essential for their use in bioconjugation, often employing "click chemistry". sigmaaldrich.comresearchgate.net This requires the introduction of reactive handles, such as azides or alkynes, onto the TMB scaffold. A general approach would involve first synthesizing a TMB molecule with a suitable leaving group or a precursor functional group. For example, a brominated TMB derivative could be synthesized and then converted to an azide (B81097) using sodium azide. This azido-TMB could then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. organic-chemistry.orgnih.gov

Alternatively, an amino-functionalized TMB, such as those derived from 1,2,4,5-tetraaminobenzene, could be prepared. nih.gov This amino group could then be transformed into other functionalities suitable for conjugation. While specific literature on conjugatable TMB derivatives is specialized, the synthesis of various conjugatable tetrazines and azido (B1232118) amino acids provides a blueprint for the types of functional groups and synthetic strategies that would be applied. nih.govnih.govorganic-chemistry.orgorganic-chemistry.orgpeptide.com These methods often involve creating molecules with terminal alkynes, azides, or strained alkenes that can undergo rapid and specific bioorthogonal reactions. sigmaaldrich.comnih.gov

Synthesis of Macrocycles based on TMB Units (e.g., Asararenes)

A notable application of this compound is in the synthesis of a novel class of macrocycles known as asararenes. These large aromatic structures are formed through a remarkably straightforward, single-step cyclooligomerization reaction.

The synthesis involves the reaction of this compound (also referred to as asarol methyl ether) with paraformaldehyde. softbeam.net This reaction is typically catalyzed by a Lewis acid, such as tin(IV) chloride, and is conducted at ambient temperature. softbeam.net This process yields a family of macrocycles, asar[n]arenes, where 'n' represents the number of TMB units, ranging from 6 to 12. softbeam.net Even larger rings, with up to 15 units, have been identified using mass spectrometry.

Derivatization for Redox-Active Quinone/Hydroquinone Systems

The TMB framework can be readily converted into redox-active quinone and hydroquinone systems, which have applications in areas such as energy storage. researchgate.net A common method for this transformation is oxidative demethylation. The treatment of TMB or its alkylated derivatives with a strong oxidizing agent like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can selectively remove methyl groups to form the corresponding benzoquinone. researchgate.netrsc.org

For example, direct alkylation of this compound, followed by oxidation with CAN, can produce 2-hydroxy-5-methoxy-1,4-benzoquinones in a single subsequent step. researchgate.netresearchgate.net This reaction cleverly combines the formation of the quinone ring with the selective deprotection of the more sterically hindered methoxy (B1213986) group. researchgate.net

In a study focused on materials for Li-ion batteries, several analogues of TMB were prepared. researchgate.net These included pairs of substituted quinone/hydroquinone systems. Specifically, a 2,5-hydroxy-substituted (non-methylated) quinone and a 2,5-methoxy-substituted (double methylated) quinone were synthesized to study their electrochemical properties. researchgate.net The results indicated that the quinonic structures possessed better electrochemical stability compared to their hydroquinone counterparts. researchgate.net

Table of Compounds

Intermediate Role of TMB in Complex Organic Synthesis

This compound (TMB) serves as a versatile and valuable intermediate in the field of complex organic synthesis. Its electron-rich aromatic core, substituted with four methoxy groups, provides a unique platform for a variety of chemical transformations. This structure can be strategically modified to build intricate molecular architectures, making it a key starting material or building block in the synthesis of biologically active molecules, advanced materials, and complex heterocyclic systems. Its utility is demonstrated in its application as a precursor for coenzyme Q analogs, a structural component in molecular wires, a building block for substituted heterocycles, and a progenitor for reactive aryne intermediates.

Precursor in Coenzyme Q Analog Synthesis

This compound is a foundational precursor in the synthesis of various analogs of Coenzyme Q (CoQ), also known as ubiquinones. Coenzyme Q is vital for cellular respiration and acts as a membrane antioxidant. The synthesis of analogs is crucial for studying its biological functions and developing potential therapeutics.

A common strategy involves the functionalization of the TMB ring to introduce the characteristic side chains and quinone moiety of CoQ analogs. For instance, the alkylation of this compound with 11-bromo-1-undecene (B109033) can be performed to yield an alkylated intermediate. mdpi.com This intermediate is then subjected to oxidation, often using cerium(IV) ammonium nitrate, to form a quinone structure. mdpi.com Subsequent regioselective demethylation can lead to a hydroxyquinone, a key scaffold for further elaboration. mdpi.com

In another approach, a derivative, 1-methyl-2,3,4,5-tetramethoxybenzene, serves as a key starting material for CoQ analogs. mdpi.com This compound can be efficiently synthesized from commercially available 2-methyl-5,6-dimethoxy-1,4-benzoquinone (CoQ-0). mdpi.com The process involves reduction followed by exhaustive methylation. mdpi.com The resulting 1-methyl-2,3,4,5-tetramethoxybenzene can then be brominated to produce 1-bromo-2-methyl-3,4,5,6-tetramethoxybenzene, a pivotal intermediate for coupling with various side chains to construct complex CoQ analogs. mdpi.com These synthetic routes highlight the utility of the tetramethoxybenzene core in building the complex structures required for biological activity studies. mdpi.comhse.ru

| Precursor | Key Intermediate | Reaction Step | Resulting Structure |

|---|---|---|---|

| This compound | 1-Alkyl-2,3,5,6-tetramethoxybenzene | Alkylation with 11-bromo-1-undecene | Geldanamycin Analogue Precursor mdpi.com |

| 2-Methyl-5,6-dimethoxy-1,4-benzoquinone (CoQ-0) | 1-Methyl-2,3,4,5-tetramethoxybenzene | Reduction and Methylation | Coenzyme Q Analogue Precursor mdpi.com |

| 1-Methyl-2,3,4,5-tetramethoxybenzene | 1-Bromo-2-methyl-3,4,5,6-tetramethoxybenzene | Bromination | Key intermediate for side-chain coupling mdpi.com |

Building Block for Molecular Wires

The electron-rich nature of the this compound ring makes it an excellent building block for the construction of molecular wires. These are molecular-scale components designed to conduct electrical current, forming a basis for future molecular electronics. TMB can be incorporated as a bridging unit within donor-bridge-acceptor (D-B-A) systems, where it facilitates electron transfer between a donor and an acceptor moiety.

In a notable study, TMB was used as the central bridging unit in a D-B-A dyad, with a triarylamine serving as the electron donor and a Ru(bpy)32+ complex as the photo-excitable acceptor. rsc.org Upon photoirradiation, an intramolecular electron transfer occurs from the triarylamine to the ruthenium complex through the TMB bridge. rsc.org The rate of this charge transfer was found to be significantly faster for the TMB-bridged molecule compared to a similar dyad with an unsubstituted phenylene bridge (1.5 ns vs. 6.8 ns). rsc.org

This enhancement is attributed to a hole-tunneling mechanism, where the highly electron-rich TMB unit provides a more shallow energy barrier for the electron transfer compared to a less electron-rich phenylene spacer. rsc.org This research demonstrates that the four alkoxy substituents on the phenylene backbone are not merely for improving solubility but have a profound influence on the charge-transfer properties, establishing TMB as a highly effective component for molecular wires. rsc.org

| System Component | Molecule/Fragment | Function | Key Finding |

|---|---|---|---|

| Donor | Triarylamine | Electron source | Photoinduced electron transfer occurs in 1.5 ns. rsc.org |

| Bridge | This compound (TMB) | Facilitates electron transfer | |

| Acceptor | Ru(bpy)32+ | Electron sink | |

| Comparison Bridge | Unsubstituted Phenylene | Reference for electron transfer rate | Electron transfer is slower (6.8 ns) than with TMB bridge. rsc.org |

Utilization in Synthesis of Substituted Tetrazines

While this compound is not typically a direct starting material for the synthesis of the 1,2,4,5-tetrazine (B1199680) ring itself, its structural motif is relevant to the synthesis of functionalized tetrazines. The core synthesis of 1,2,4,5-tetrazines generally proceeds via the condensation and subsequent oxidation of precursors like nitriles, iminoesters, or hydrazines. mdpi.com However, the properties of the final tetrazine molecule are heavily influenced by its substituents.

Electron-donating groups, such as methoxy groups, can be introduced onto phenyl rings that are then attached to the tetrazine core to tune the electronic properties of the molecule. mdpi.comnih.gov For example, the synthesis of s-tetrazine derivatives conjugated with other heterocyclic rings, such as 4H-1,2,4-triazole, has been reported where methoxy-substituted benzene rings are part of the final structure. mdpi.com These methoxy groups influence the molecule's luminescent and electronic properties. mdpi.comnih.gov The introduction of electron-donating groups like methoxy has been shown to increase the yield in certain synthetic steps for substituted tetrazines. mdpi.com The utility of TMB in this context lies in its potential use as a precursor for these methoxy-phenyl substituents, which are crucial for modulating the reactivity and characteristics of the tetrazine system for applications in materials science and bioorthogonal chemistry. nih.govresearchgate.net

Role in Creating Unsymmetrical Adducts via Aryne Intermediates

This compound derivatives are effective precursors for the generation of highly reactive aryne intermediates, specifically dimethoxybenzyne. Arynes are exceptionally versatile intermediates in organic synthesis that can undergo various cycloaddition and nucleophilic addition reactions. rsc.org The generation of an unsymmetrical aryne from a TMB derivative allows for the synthesis of complex, ortho-disubstituted aromatic products in a single pot. rsc.org

A key application is in multicomponent coupling reactions. For example, a TMB derivative can be used to generate a dimethoxybenzyne intermediate. rsc.org This aryne can then react with a carbon-based nucleophile. The resulting aryl anion intermediate is then trapped by a second electrophile, leading to the formation of a highly functionalized, unsymmetrical aromatic compound. rsc.org

In one specific application, this methodology was used for the asymmetric synthesis of quaternary aryl amino acid derivatives. rsc.org A benzyne (B1209423) precursor derived from a TMB analog reacts with Schöllkopf's bislactim ether (a chiral glycine (B1666218) equivalent). rsc.org The nucleophilic addition of the bislactim ether to the in-situ generated dimethoxybenzyne, followed by trapping of the resulting anionic intermediate, creates a quaternary stereocenter with high diastereoselectivity. rsc.org This strategy demonstrates the power of using TMB-derived arynes to construct sterically congested and structurally complex molecules that would be challenging to access through other methods.

| Reactant 1 (Aryne Precursor) | Reactant 2 (Nucleophile) | Reactive Intermediate | Product Type | Significance |

|---|---|---|---|---|

| TMB Derivative (e.g., ortho-lithiation precursor) | Schöllkopf's bislactim ether | Dimethoxybenzyne | α-Alkyl, α-aryl-bislactim ethers | Asymmetric synthesis of quaternary amino acids. rsc.org |

| TMB Derivative | Carbon-based nucleophile | Dimethoxybenzyne | ortho-Disubstituted functionalized aromatics | Facile one-pot, three-component coupling reactions. rsc.org |

Advanced Spectroscopic and Structural Characterization of 1,2,4,5 Tetramethoxybenzene and Its Complexes

X-ray Crystallography and Diffraction Studies

Conformation of Methoxy (B1213986) Groups and Molecular Planarity

The planarity of the 1,2,4,5-Tetramethoxybenzene molecule and the orientation of its methoxy substituents are subjects of theoretical and experimental investigation. Due to the presence of four methoxy groups on the benzene (B151609) ring, steric and electronic effects play a crucial role in determining the molecule's preferred conformation.

Theoretical studies, often employing Density Functional Theory (DFT), have been conducted to understand the factors that influence the conformational preferences of methoxy groups on a benzene ring, including in this compound. globalauthorid.comresearchgate.netuantwerpen.be For methoxybenzenes in general, a key determinant of conformation is the balance between the stabilizing mesomeric effects, which favor a coplanar arrangement of the methoxy group with the phenyl ring, and steric hindrance, which can force the groups out of the plane. researchgate.net In the case of ortho-dimethoxy-substituted rings, a coplanar conformation is often displayed. researchgate.net However, for this compound, the multiple substituents introduce significant interactions. The molecule's fluorescence spectrum has been noted to show wavelength dependence, which has been interpreted as being related to in-plane or out-of-plane bending motions, suggesting deviations from perfect planarity. researchgate.net

Computational analyses provide insight into the rotational energy barriers of the methoxy groups. For the related compound anisole (B1667542), the barrier to rotation about the C(1)—O bond is influenced by both twofold and fourfold components. cdnsciencepub.com For this compound, the interplay between the four groups leads to a complex potential energy surface with multiple possible low-energy conformations.

Table 1: Factors Influencing Methoxy Group Conformation Press the buttons to sort the table contents. FactorDescription

| Factor | Description |

|---|---|

| Mesomeric Effects | Interaction between the oxygen lone pairs and the aromatic π-system, which favors a planar arrangement of the methoxy group with the benzene ring. researchgate.net |

| Steric Hindrance | Repulsive forces between adjacent methoxy groups and between methoxy groups and ring hydrogens, which can lead to out-of-plane conformations. |

| CH-O Interactions | Weak hydrogen bonding interactions that can stabilize specific non-planar conformations in related molecules like o-dimethoxybenzene. researchgate.net |

| Crystal Packing Forces | In the solid state, intermolecular forces can influence and dictate the observed molecular conformation, which may differ from the gas phase or solution. aip.org |

Characterization of TMB-containing Supramolecular Assemblies

The electron-rich nature of this compound makes it an excellent building block for the construction of supramolecular assemblies, which are complex chemical systems held together by non-covalent intermolecular forces. unica.it

One notable class of TMB-containing supramolecular structures are charge-transfer (CT) complexes. In the oxidation of TMB, a blue-green colored intermediate is formed, which has been identified as a charge-transfer complex. antibodiesinc.com This complex consists of two different TMB molecules: the neutral diamine form acting as an electron donor and the oxidized diimine form acting as an electron acceptor. antibodiesinc.comuniroma2.it

A more recent development is the creation of a family of large aromatic macrocycles known as asararenes. researchgate.net These are synthesized in a single step through the cyclooligomerization of this compound (also known as asarol methyl ether) and paraformaldehyde. researchgate.netresearchgate.net This process yields macrocycles containing from six to twelve TMB units. researchgate.net The structural features of these asararenes have been characterized by single-crystal X-ray diffraction, revealing diverse shapes and cavity sizes. researchgate.net Asar mcw.edu- and asar nih.govarene, for example, possess accessible cavities and form infinite channels in the solid state. researchgate.net

Table 2: Examples of TMB-Based Supramolecular Assemblies Press the buttons to sort the table contents. Assembly TypeDescriptionKey Features

| Assembly Type | Description | Key Features |

|---|---|---|

| Charge-Transfer (CT) Complex | A complex formed during TMB oxidation, in equilibrium with the cation radical. antibodiesinc.comuniroma2.it | Composed of neutral TMB (electron donor) and oxidized TMB diimine (electron acceptor); exhibits a characteristic blue-green color with an absorbance maximum around 652 nm. antibodiesinc.com |

| Asar[n]arenes | A family of macrocycles made of para-methylene linked this compound units. researchgate.net | Synthesized with 6 to 12 aromatic units (n=6-12); larger rings up to n=15 observed. Solid-state structures show potential for forming channels and cavities. researchgate.net |

| Peptide Nanowires | Systems designed with donor-acceptor stacks to enhance electrical conductivity. acs.org | TMB can be incorporated as an electron donor in these self-assembling peptide structures. acs.org |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons, such as free radicals.

Detection and Characterization of Cation Radicals of TMB

The one-electron oxidation of this compound produces a relatively stable cation radical (TMB•+), which has been extensively studied using ESR spectroscopy. bohrium.comcsic.es The formation of this radical is a key step in the oxidation mechanisms of TMB by various enzymatic and chemical systems.

Enzymes such as lignin (B12514952) peroxidase and horseradish peroxidase, in the presence of hydrogen peroxide (H₂O₂), are known to catalyze the oxidation of TMB, generating the TMB cation radical as a detectable intermediate. bohrium.comcsic.es ESR spectroscopy provides direct evidence for the formation of this radical species. uniroma2.itbohrium.com Studies have shown that the steady-state concentration of the TMB radical generated by ligninase is directly proportional to the enzyme concentration. bohrium.com

The TMB•+ radical is an intermediate in a two-step oxidation process. uniroma2.it It exists in a rapid equilibrium with the charge-transfer complex, and both are considered one-electron oxidation products. antibodiesinc.com The ESR signal of the TMB cation radical was observed during the peroxidase-driven reaction, confirming its presence. nih.gov Furthermore, ESR studies have been used to investigate the reactivity of the TMB cation radical. For instance, it was shown that EDTA can reduce the TMB cation radical back to its neutral form, a process that was monitored by the disappearance of the ESR signal. nih.gov The interaction of the TMB cation radical with other species, such as halide anions, to form ion pairs has also been observed by ESR spectroscopy. researchgate.net

Table 3: Research Findings on ESR Spectroscopy of TMB Cation Radical Press the buttons to sort the table contents. System/MethodKey FindingReference

| System/Method | Key Finding | Reference |

|---|---|---|

| Lignin Peroxidase + H₂O₂ | Catalyzes the one-electron oxidation of TMB to its aryl cation radical, which is detectable by ESR. bohrium.com | mcw.edubohrium.com |

| Horseradish Peroxidase (HRP) + H₂O₂ | Oxidizes TMB to its cation radical (TMB•+), which is released into solution and can be detected. csic.es | csic.es |

| Peroxidase-based Immunoassays | The formation of the TMB cation radical as part of a two-step oxidation mechanism was demonstrated using ESR data. uniroma2.it | uniroma2.it |

| Reaction with EDTA | EDTA was found to reduce the TMB cation radical, demonstrating the radical's role as an intermediate. nih.gov | nih.gov |

| Solution with Halide Anions | ESR spectroscopy was used to observe the effects of ion pair formation between the TMB cation radical and halide anions. researchgate.net | researchgate.net |

Theoretical and Computational Studies on 1,2,4,5 Tetramethoxybenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. uni-wuerzburg.de It has been widely applied to 1,2,4,5-tetramethoxybenzene to predict a range of molecular properties, assist in the interpretation of experimental data, and guide the synthesis of new molecules. uni-wuerzburg.de

Elucidation of Electrochemical Properties

DFT calculations are instrumental in understanding the electrochemical behavior of this compound, particularly its function as a redox-active molecule. This compound and its analogues have been studied for their potential use in lithium-ion batteries, for instance as a redox shuttle to prevent overcharging. researchgate.net DFT is used to calculate properties like oxidation potentials, which correspond to the energy required to remove an electron. These theoretical values can be compared with experimental data obtained from techniques like cyclic voltammetry. mdpi.com For this compound, the oxidation potential is quite low, indicating it is readily oxidized, a property that makes it an effective electron donor. unige.ch This ready oxidation is attributed to the electron-donating nature of the four methoxy (B1213986) groups, which increases the energy of the Highest Occupied Molecular Orbital (HOMO).

Table 1: Electrochemical Properties of this compound

| Property | Value | Method | Source |

|---|---|---|---|

| Oxidation Potential | 0.42 V vs Fc+/Fc | Experimental (in CH3CN) | unige.ch |

| Oxidation Potential | 3.6 V vs Li/Li+ | Experimental | researchgate.net |

This interactive table summarizes key electrochemical data. Note that potentials are relative to different reference electrodes.

Support for Vibrational Spectra Analysis

Experimental vibrational spectra, such as Infrared (IR) and Raman spectroscopy, provide a fingerprint of a molecule based on its atomic vibrations. oatext.com However, assigning specific spectral peaks to particular vibrational modes can be complex. DFT calculations are a powerful tool to overcome this challenge. nih.gov By calculating the vibrational frequencies and their corresponding normal modes computationally, researchers can create a theoretical spectrum. tsukuba.ac.jp This calculated spectrum can then be compared with the experimental one, allowing for a more confident and detailed assignment of the observed bands to specific molecular motions like C-H stretches, C-O-C bends, or ring deformations. aip.org Although a detailed vibrational analysis for this compound was not found in the searched literature, studies on the closely related isomer 1,2,3,5-tetramethoxybenzene (B1346135) demonstrate this methodology effectively. aip.org In that case, DFT calculations for both isolated molecules and the crystalline state showed good consistency with experimental inelastic neutron scattering (INS), Raman, and IR spectra, enabling the analysis of all inequivalent librational modes of the methoxy groups. aip.org

Analysis of Molecular Structure and Crystal Packing

DFT calculations provide highly accurate predictions of molecular geometry, including bond lengths, bond angles, and dihedral angles. These theoretical structures can be compared with experimental data from X-ray crystallography to validate the computational model. ajol.info For this compound and its derivatives, DFT has been used alongside X-ray crystallography to investigate their structures. researchgate.net The calculations can reveal subtle structural details, such as the planarity of the benzene (B151609) ring and the precise orientation of the methoxy substituents. unige.ch

Furthermore, computational analysis helps in understanding the non-covalent interactions that govern how molecules pack together in a crystal lattice. ajol.info For related methoxy-substituted molecules, analysis has shown that weak intermolecular forces like C-H···O hydrogen bonds and –OCH₃−π interactions are crucial in determining the final crystal structure. acs.org DFT can be used to model these interactions and explain the observed packing schemes.

Molecular Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, which are distributed in molecular orbitals that can extend over the entire molecule. utah.edulibretexts.org This theory is fundamental to understanding the electronic properties and reactivity of this compound. The four electron-donating methoxy groups significantly influence the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The methoxy groups raise the energy of the HOMO, making it easier to remove an electron. This is consistent with the low oxidation potential observed experimentally and calculated by DFT. researchgate.netunige.ch Because of its easily oxidized nature, this compound has been investigated as an effective building block for molecular wires. unige.ch In such systems, it can act as a "hopping" site for a positive charge (a hole), facilitating long-range electron transfer. MO theory provides the framework for understanding how the energy levels and spatial distribution of the orbitals in the tetramethoxybenzene unit facilitate this charge transport process. unige.ch

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. mdpi.com It allows researchers to study the dynamic behavior of systems, such as conformational changes, solvent effects, and transport properties.

While MD simulations are a powerful tool for studying complex molecular systems, specific studies focusing exclusively on the molecular dynamics of this compound are not prominent in the surveyed literature. tsukuba.ac.jp However, the methodology has been applied to systems containing this molecule as a component or to investigate related processes. mathnet.ruresearchgate.net In principle, MD simulations could be used to:

Study the rotational dynamics of the methoxy groups in different solvent environments.

Investigate how this compound interacts with other molecules in a mixture or solution.

Simulate its behavior at interfaces or within larger molecular assemblies, such as polymers or membranes.

Quantum Chemical Calculations for Conformational Analysis

Theoretical studies, particularly those employing Density Functional Theory (DFT), have provided significant insights. researchgate.net A systematic study of a series of methoxybenzenes, including this compound, was conducted at the DFT/B3LYP/6-311++G** level of theory to understand the factors governing the conformation of the methoxy groups. researchgate.netresearchgate.net This level of theory is well-regarded for its ability to balance computational cost and accuracy in describing the electronic structure and geometry of organic molecules.

Research has shown that unhindered ortho-dimethoxy-substituted phenyl rings often favor a coplanar conformation. researchgate.netresearchgate.net For this compound, which contains two such ortho-dimethoxy units, a nearly planar structure is observed in the crystalline state. iucr.org Computational studies support this observation, attributing the preference for planarity to the influence of mesomeric effects. researchgate.netresearchgate.net These electronic interactions involve the delocalization of the lone pair electrons from the oxygen atoms of the methoxy groups into the π-system of the benzene ring, which stabilizes a planar arrangement of the C-O-C bonds relative to the ring.

The conformational analysis of related simpler molecules, such as the dimethoxybenzenes, provides a basis for understanding the more complex tetrasubstituted derivative. For instance, quantum chemical calculations on 1,2-dimethoxybenzene (B1683551) predict three stable conformers: anti-anti (C2v symmetry), anti-gauche (C1 symmetry), and gauche-gauche (C2 symmetry). researchgate.net This highlights the potential for multiple low-energy conformations arising from the rotation of the methoxy groups. However, for this compound, the symmetrical substitution pattern and the interplay of electronic and steric factors lead to a more defined, nearly planar, low-energy state.

Detailed Research Findings

Computational analyses provide data on the relative energies of different possible conformers and the potential energy barriers for their interconversion. While specific energy values for this compound conformers are distributed across various computational studies, the consistent finding is the energetic preference for a conformation where the methoxy groups lie close to the plane of the benzene ring.

The table below summarizes the key aspects of the theoretical and computational studies on the conformational analysis of this compound.

| Computational Method | Key Findings | Reference |

| DFT/B3LYP/6-311++G** | Identifies mesomeric effects as a key factor stabilizing the coplanar conformation of methoxy groups. | researchgate.netresearchgate.net |

| High-Level Quantum Chemical Calculations | Confirms the nearly planar structure observed in crystal structures and allows for charge density analysis. | iucr.org |

| DFT (General) | Used to investigate molecular structure in studies related to its application in Li-ion batteries. | researchgate.net |

The orientation of the methyl groups relative to the benzene ring is defined by the C(aryl)-O-C(methyl)-H dihedral angles. In the preferred planar conformation, the methyl groups are typically oriented to minimize steric hindrance while maximizing electronic stabilization.

Reactivity and Reaction Mechanisms of 1,2,4,5 Tetramethoxybenzene

Oxidation Reactions of TMB

Electrochemical Oxidation and Radical Cation Formation

1,2,4,5-Tetramethoxybenzene (TMB) undergoes electrochemical oxidation to form a relatively stable cation radical. This process involves the removal of a single electron from the TMB molecule. The formation of the TMB radical cation (TMB•+) can be observed at a potential of 3.6 V versus metallic lithium. researchgate.net The oxidation potential for the isolated TMB molecule has been reported as 0.42 V versus the Ferrocene/Ferrocenium (Fc+/Fc) couple in acetonitrile. unige.ch

The stability of the TMB cation radical is pH-dependent, being more stable at a low pH. acs.org For instance, the estimated first-order rate constants for its decay increase significantly as the pH rises from 0.3 to 7.4. acs.org This characteristic has made TMB a useful compound for studying electron transfer reactions. unige.ch The electrochemical properties of TMB and its analogues have also been investigated for their potential application as redox shuttles in Li-ion batteries to prevent overcharging. researchgate.netresearchgate.net

Enzymatic Oxidation by Peroxidases (e.g., Lignin (B12514952) Peroxidase, Horseradish Peroxidase)

Several peroxidase enzymes, including lignin peroxidase (LiP) from the fungus Phanerochaete chrysosporium and horseradish peroxidase (HRP), can catalyze the oxidation of this compound. usda.govnih.gov TMB is considered a good substrate for these enzymes. usda.govnih.gov

Lignin peroxidase, in the presence of hydrogen peroxide (H₂O₂), oxidizes TMB to its aryl cation radical. bohrium.com This reaction is a key aspect of LiP's ability to degrade lignin and other recalcitrant aromatic compounds. bohrium.comasm.org Similarly, HRP, a well-studied peroxidase, also oxidizes TMB. usda.govnih.gov Studies have shown that both LiP and HRP oxidize TMB to its cation radical, which can be detected directly by electron spin resonance (ESR) spectroscopy. usda.govusda.gov The final products of this oxidation are consistent with a mechanism involving the cation radical intermediate. usda.gov

The oxidation of TMB by these enzymes ultimately leads to the formation of quinone products. usda.govusda.gov Specifically, the oxidation of TMB by LiP, HRP, and laccase yields 2,5-dimethoxy-p-benzoquinone and 4,5-dimethoxy-o-benzoquinone, typically in a 4:1 ratio, along with methanol. nih.govusda.gov Experiments using H₂¹⁸O have confirmed that the oxygen atoms incorporated into the quinone product originate from water, not from H₂O₂. usda.govusda.gov

Cation Radical Mechanism

The enzymatic oxidation of non-phenolic substrates like TMB by peroxidases such as lignin peroxidase and horseradish peroxidase proceeds via a one-electron oxidation mechanism, resulting in the formation of a substrate cation radical. usda.govnih.gov This mechanism is central to the diverse oxidative reactions catalyzed by LiP. usda.gov

The generated TMB cation radical is a key reactive intermediate. usda.gov Subsequent reactions, including nucleophilic attack by water, lead to demethoxylation and the ultimate formation of benzoquinones. usda.govusda.gov The direct detection of the TMB cation radical by ESR spectroscopy during oxidation by both LiP and HRP provides strong evidence for this mechanism. usda.govusda.gov

Correlation with Redox Potentials of Substrates

The ability of a peroxidase to oxidize a particular substrate is strongly correlated with the substrate's redox potential. usda.govnih.gov Methoxybenzenes, including TMB, provide a useful series of compounds for studying this relationship due to their varying and known half-wave potentials, which range from 0.81 V to 1.76 V. usda.gov

Lignin peroxidase is a significantly stronger oxidant than HRP or laccase. nih.gov This is demonstrated by its ability to oxidize a wider range of methoxybenzene congeners. nih.govusda.gov LiP can oxidize ten different methoxybenzenes with the lowest half-wave potentials, whereas HRP can only oxidize the four with the lowest potentials, and laccase can only oxidize TMB, which has the lowest potential in the series. nih.govusda.gov This suggests that a key difference between these enzymes is the higher redox potential of the oxidized, active form of lignin peroxidase. usda.gov

The ionization potential of a substrate is another related parameter. Ligninase can oxidize polycyclic aromatic hydrocarbons with ionization potentials up to about 7.55 eV, while HRP can oxidize those with potentials below 7.35 eV. usda.gov The oxidation of TMB by both enzymes is consistent with these findings. usda.gov

| Enzyme | Number of Methoxybenzene Congeners Oxidized |

| Lignin Peroxidase (LiP) | 10 |

| Horseradish Peroxidase (HRP) | 4 |

| Laccase | 1 (this compound) |

This table illustrates the comparative oxidative strength of different peroxidases based on their ability to oxidize a series of twelve methoxybenzene substrates with varying redox potentials. Data sourced from Kersten et al. (1990). nih.govusda.gov

Oxidation in Charge-Transfer Complexes

In the context of peroxidase-catalyzed oxidation, the initially formed TMB radical cation can participate in the formation of a charge-transfer (CT) complex. antibodiesinc.comantibodiesinc.comresearchgate.net This complex is formed between the one-electron oxidized TMB cation radical and a molecule of the unoxidized, diamine form of TMB. antibodiesinc.comantibodiesinc.com This CT complex is often characterized by a distinct blue-green color with absorption maxima around 370 nm and 652 nm. researchgate.netitwreagents.com

The formation of the charge-transfer complex is a reversible process, existing in rapid equilibrium with the TMB cation radical. antibodiesinc.comantibodiesinc.comresearchgate.net Further oxidation of this one-electron oxidation state (either the free radical or the CT complex) leads to a two-electron oxidation product, a yellow-colored diimine, which has an absorption maximum at 450 nm. antibodiesinc.comresearchgate.netitwreagents.com The entire process involves a dynamic equilibrium between the colorless TMB, the blue-green one-electron oxidation product (CT complex/radical cation), and the yellow two-electron oxidation product (diimine). antibodiesinc.comantibodiesinc.com

Charge Transfer Phenomena Involving TMB

This compound is an electron-rich aromatic compound, making it an excellent electron donor in charge-transfer (CT) phenomena. unige.chaip.org This property is fundamental to its reactivity in both enzymatic and chemical oxidation reactions, as well as in the formation of molecular complexes. usda.govaip.org

The formation of CT complexes is a key feature of TMB chemistry. These complexes can form between TMB as the electron donor and a suitable electron acceptor. For example, TMB forms crystalline CT complexes with 1,2,4,5-tetracyanobenzene (TCNB), a known π-acceptor. aip.org These complexes exhibit strong absorption bands in the visible range, indicative of the charge-transfer interaction. rsc.org

In photoinduced electron transfer studies, the TMB moiety has been used as a building block for molecular wires. unige.ch Its electron-rich nature allows it to facilitate charge transfer over long distances. In a dyad system containing a triarylamine donor, a TMB bridge, and a ruthenium-based photosensitizer, photoexcitation triggers electron transfer from the donor to the photosensitizer. The rate of this charge transfer is significantly faster with the TMB bridge compared to a less electron-rich phenylene bridge, illustrating TMB's ability to lower the energy barrier for hole tunneling. unige.ch This highlights how the electronic structure of TMB significantly influences charge-transfer properties, a concept relevant to the development of molecular electronics. unige.ch

Photoinduced Electron Transfer in TMB-containing Dyads

This compound (TMB) is recognized for its electron-rich nature, making it an excellent component in molecular systems designed for studying photoinduced electron transfer (PET). unige.ch Its low oxidation potential facilitates its role as an electron donor in multi-component systems known as dyads. unige.ch In these constructs, TMB is typically linked to a photosensitizer, which, upon light absorption, initiates an electron transfer process.

A notable study involved dyads where a triarylamine (TAA) electron donor was connected to a Ruthenium(II) bipyridine (Ru(bpy)₃²⁺) photosensitizer through either a TMB bridge or a simple phenyl (ph) bridge. unige.ch Upon photoexcitation of the Ru(II) complex, an intramolecular electron transfer occurs from the TAA to the excited metal complex. unige.ch The rate of this charge transfer was found to be significantly faster in the dyad containing the TMB bridge compared to the one with the phenyl bridge. unige.ch

The experimental time constants for the photoinduced charge separation were measured to be 1.5 ns for the TMB-bridged dyad and 6.8 ns for the phenyl-bridged dyad. unige.ch This difference in rates is explained by a hole-tunneling model. unige.ch The electron-rich TMB bridge provides a more shallow energy barrier for the electron transfer compared to the less electron-rich phenyl spacer, thus accelerating the process. unige.ch The subsequent thermal charge recombination, leading to the disappearance of the photoproducts, occurred with a time constant of 10 ns in both dyads. unige.ch

The investigation of such dyads helps in understanding the fundamental principles of electron transfer through molecular bridges, which is crucial for the design of molecular wires and other optoelectronic devices. unige.chrsc.org The efficiency of electron transfer is highly dependent on the distance between the donor and acceptor and the nature of the bridging unit. rsc.orgresearchgate.net The superexchange mechanism, where the bridge orbitals mediate the electron transfer, is often invoked to explain these phenomena. rsc.orgresearchgate.net The energy levels of the bridge relative to the donor and acceptor determine whether the process occurs via electron transfer (through D-B⁻-A⁺ states) or hole transfer (through D⁺-B⁻-A states). rsc.org

Table 1: Photoinduced Electron Transfer Dynamics in TAA-Bridge-Ru²⁺ Dyads unige.ch

| Bridging Unit | Charge Separation Time Constant (ns) | Charge Recombination Time Constant (ns) |

|---|---|---|

| This compound (TMB) | 1.5 | 10 |

| Phenyl (ph) | 6.8 | 10 |

Formation of Electron Donor-Acceptor Complexes

Due to its low ionization potential and electron-donating methoxy (B1213986) groups, this compound readily forms electron donor-acceptor (EDA) or charge-transfer (CT) complexes with suitable electron acceptor molecules. wikipedia.orgumb.sk These complexes are formed through electrostatic forces between the electron-rich donor (TMB) and an electron-deficient acceptor. wikipedia.orgrsc.org The formation of a CT complex is often characterized by the appearance of a new, long-wavelength absorption band in the electronic spectrum, which is not present in the spectra of the individual components. umb.sk This band corresponds to the energy required for an electronic transition from the donor to the acceptor within the complex. umb.sk

A classic example of an electron acceptor that forms CT complexes with benzene (B151609) derivatives is tetracyanoethylene (B109619) (TCNE). wikipedia.org The stability of these complexes generally increases with the electron-donating ability of the benzene derivative. wikipedia.org For instance, the stability constants for TCNE complexes with methylated benzenes increase with the number of methyl groups, indicating stronger interactions for more electron-rich donors. wikipedia.org A similar trend is expected for methoxy-substituted benzenes like TMB.

Another common acceptor is 1,2,4,5-tetracyanobenzene (TCNB). researchgate.net Studies on CT complexes between TCNB and various aromatic donors have been conducted to understand their electron transfer dynamics. researchgate.net In the solid state, these complexes often crystallize in stacks of alternating donor and acceptor molecules. wikipedia.org

The formation of EDA complexes can have significant implications in photochemistry and photoredox catalysis. rsc.orghepatochem.comchemrxiv.org Photoexcitation of the EDA complex's charge-transfer band can initiate an electron transfer, generating a radical ion pair. chemrxiv.org While this pair often deactivates through rapid back electron transfer, strategic design can lead to productive chemical reactions. chemrxiv.org For example, if one component of the generated radical ion pair can undergo a rapid fragmentation or subsequent reaction, it can outcompete the back electron transfer, enabling synthetic applications. hepatochem.comchemrxiv.org

Table 2: Stability Constants for EDA Complexes of Tetracyanoethylene (TCNE) with Methylated Benzenes wikipedia.org

| Electron Donor | Number of Methyl Groups | Stability Constant (K, L/mol) |

|---|---|---|

| Benzene | 0 | 0.128 |

| 1,3,5-Trimethylbenzene | 3 | 1.11 |

| 1,2,4,5-Tetramethylbenzene | 4 | 3.4 |

| Hexamethylbenzene | 6 | 16.8 |

Chemical Transformations and Derivatives Synthesis

The functionalization of this compound is a key step in the synthesis of various complex molecules and natural product analogues. Reactions can be performed to introduce substituents onto the aromatic ring, which can then be further modified. This approach allows for the creation of a variety of derivatives with tailored properties.

A common strategy for introducing a carbon-based side chain is through lithiation of the TMB ring followed by quenching with an electrophile. For example, TMB can be treated with n-butyllithium (n-BuLi) to generate a lithiated intermediate. unimib.it This powerful nucleophile can then react with various electrophiles, such as alkyl halides or aldehydes, to form a new carbon-carbon bond. unimib.it

In one synthetic sequence, TMB was reacted with n-BuLi and then with 1-bromoheptane (B155011) to introduce a heptyl side chain in a 45% yield. unimib.it Similarly, reaction with 5-bromo-1-pentene (B141829) introduced a pentenyl side chain. unimib.it This allyl derivative was then further functionalized. The terminal double bond of the pentenyl group was utilized in a metathesis reaction with methyl acrylate, catalyzed by a ruthenium complex (UMICORE M73 SIMes), to extend the chain and introduce an ester functionality, yielding the desired product in 55% yield. unimib.it This demonstrates a multi-step side-chain functionalization where the initial substituent is further elaborated.

Another method for introducing side chains is the Friedel-Crafts alkylation. mdpi.com For instance, 2,3,4,5-tetramethoxytoluene (B1588417) (a close analogue of TMB) was reacted with (2E)-1-p-toluenesulfonyl-2-methyl-4-hydroxy-2-butene in the presence of a Lewis acid catalyst (BF₃·OEt₂) to assemble a more complex side chain, forming a key intermediate for the synthesis of Coenzyme Q₁₀. mdpi.com

These examples highlight that side-chain functionalization often proceeds in two stages: initial attachment of a group to the TMB core, followed by subsequent chemical transformations on the newly introduced side chain to build molecular complexity. unimib.itacs.org

Table 3: Examples of Side-Chain Functionalization Reactions of this compound unimib.it

| Reagents | Side Chain Introduced | Subsequent Reaction | Product of Subsequent Reaction | Yield |

|---|---|---|---|---|

| 1. n-BuLi, THF2. 1-Bromoheptane | Heptyl | - | - | 45% |

| 1. n-BuLi, THF2. 5-Bromo-1-pentene | Pent-4-en-1-yl | Metathesis with methyl acrylate | Methyl (E)-hept-6-enoate derivative | 55% |

Applications and Advanced Materials Science Incorporating 1,2,4,5 Tetramethoxybenzene

Energy Storage Technologies

In the quest for next-generation batteries, organic redox-active materials are gaining significant attention for their structural diversity, environmental friendliness, and high theoretical capacities. mdpi.comencyclopedia.pub 1,2,4,5-Tetramethoxybenzene and its derivatives are being explored in several key areas of lithium-ion battery technology.

One of the critical safety challenges in lithium-ion batteries is overcharging, which can lead to thermal runaway and cell degradation. Redox shuttle additives are electrochemically active molecules added to the electrolyte to provide intrinsic overcharge protection. researchgate.net this compound has been identified as a promising redox shuttle molecule. researchgate.netresearchgate.net

Research has shown that this compound undergoes an electrochemical reaction to form a stable radical cation at a potential of approximately 3.6 V versus metallic lithium. researchgate.net This potential is suitably above the normal operating voltage of common cathode materials like Lithium Iron Phosphate (LiFePO₄), but low enough to prevent electrolyte degradation at high potentials. When a battery is overcharged, the excess current is consumed by the oxidation of the this compound molecule at the cathode. The resulting oxidized species then diffuses to the anode where it is reduced back to its original state, creating a "shuttle" mechanism that dissipates the excess energy as heat and prevents the cathode voltage from rising to unsafe levels. researchgate.net Studies have confirmed its potential to effectively prevent the overcharging of batteries that use LiFePO₄ cathode materials. researchgate.net

| Property | Finding | Significance |

|---|---|---|

| Redox Potential | ~3.6 V vs. Li/Li⁺ researchgate.net | Ideal for providing overcharge protection for cathodes like LiFePO₄. |

| Mechanism | Forms a stable radical cation upon oxidation. researchgate.net | Enables a reversible redox cycle between the cathode and anode. |

| Application | Tested as a shuttle molecule in combination with LiFePO₄ cathodes. researchgate.net | Demonstrates probable effectiveness in preventing battery overcharging. researchgate.net |

Organic compounds are being investigated as alternative anode materials due to their high theoretical capacity and structural tunability. mdpi.com The electrochemical activity of organic molecules is rooted in their ability to undergo reversible redox reactions. mdpi.comencyclopedia.pub While not typically used as a primary anode material itself, the electrochemical behavior of this compound provides insight into the properties of methoxy-substituted benzene (B151609) derivatives in battery applications.

Studies comparing this compound with its related quinone and hydroquinone (B1673460) analogues show distinct electrochemical characteristics. researchgate.net For instance, quinonic structures tend to exhibit better electrochemical stability in a lithium-ion environment compared to hydroquinonic structures, which can show a large irreversible charge consumption during the first oxidation. researchgate.net The methylation of these structures, as seen in this compound, influences the electrochemical activity, often leading to activity at lower potentials. researchgate.net This fundamental understanding of how methoxy (B1213986) groups affect redox potentials and stability is crucial for designing new, high-performance organic electrode materials. x2lab.com.sg

To overcome the issue of small organic molecules dissolving in battery electrolytes, a common strategy is to polymerize them. acs.org This has led to the development of redox-active polymers as promising cathode materials. A notable example is poly(hydroquinonyl-benzoquinonyl sulfide) (PHBQS), a thioether-linked polymer that leverages the redox activity of quinone units. acs.orguni-lj.siacs.org These polymers offer high theoretical capacities and discharge potentials. acs.org

While PHBQS is typically synthesized from precursors like hydroquinone and sulfur, its structure and function are part of the broader class of benzoquinone-based materials whose properties are informed by studies of simpler molecules like this compound. acs.orgresearchgate.net Composites of PHBQS with multiwalled carbon nanotubes (MWCNTs) have shown excellent performance as cathode materials in both lithium and magnesium batteries. uni-lj.siacs.org In lithium batteries, a PHBQS composite with 5% MWCNTs exhibited a peak capacity of up to 358 mAh g⁻¹ and maintained a high capacity even at very high charge/discharge rates. acs.org This demonstrates the high potential of cathode materials derived from the polymerization of electrochemically active benzene derivatives. acs.orguni-lj.si

| Cathode Material | Current Density | Specific Capacity | Key Feature |

|---|---|---|---|

| Pristine PHBQS | 0.125C | 330 mAh g⁻¹ acs.org | High intrinsic capacity. |

| PHBQS@5%MWCNT | 50 mA g⁻¹ (C/8) | 358 mAh g⁻¹ acs.org | Enhanced active material utilization due to improved conductivity. uni-lj.siacs.org |

| PHBQS@5%MWCNT | 10C (High Rate) | 236 mAh g⁻¹ acs.org | Excellent rate performance. acs.org |

| PHBQS in Mg Battery | 50 mA g⁻¹ | Stable capacity of 200 mAh g⁻¹ acs.org | Demonstrates potential for post-lithium-ion technologies. uni-lj.si |

Organic Molecule Anode Materials and Electrochemical Activity

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the design of complex chemical systems from molecular components linked by non-covalent interactions. mpg.de this compound, also known as asarol methyl ether, serves as a fundamental building block for a novel class of macrocycles with significant potential in this field. nih.govdntb.gov.ua

A new family of large, aromatic macrocycles named "asararenes" has been established, synthesized directly from this compound units. nih.govresearchgate.net These structures are formed in a single step through the reaction of this compound with paraformaldehyde, with the aromatic units linked by para-methylene bridges. nih.govresearchgate.net

Researchers have successfully synthesized and isolated asararenes with six to twelve aromatic units (denoted as asar researchgate.netarene through asar acs.orgarene). nih.govdntb.gov.ua High-resolution mass spectrometry has even detected the presence of larger rings containing up to 15 units. researchgate.net The synthesis of these highly symmetrical macrocycles opens the door to new molecular architectures, analogous to other well-known macrocycles like cyclodextrins and cucurbiturils. researchgate.net

| Macrocycle | Number of Monomer Units | Key Structural Feature |

|---|---|---|

| asar researchgate.netarene - asar researchgate.netarene | 6-8 | Cavities are mostly filled with methoxyl groups. nih.govresearchgate.net |

| asar acs.orgarene & asar morressier.comarene | 9-10 | Contain accessible cavities. nih.govresearchgate.net |

| Larger Asararenes | Up to 15 | Observed by high-resolution mass spectrometry. researchgate.netresearchgate.net |

A key application of macrocyclic molecules is in host-guest chemistry, where the macrocycle (host) can encapsulate a smaller molecule or ion (guest) within its cavity. ibb.waw.pl This interaction is governed by factors like size, shape, and chemical complementarity. ibb.waw.pl The asararene family shows significant promise for the design of such systems. nih.gov

While the smaller asar[6-8]arenes have cavities that are largely obstructed by their own methoxyl groups, the larger asar acs.org- and asar morressier.comarenes possess accessible cavities. nih.govresearchgate.net X-ray crystallography has revealed that these larger macrocycles can self-assemble in the solid state to form infinite channels that are filled with solvent molecules. nih.govresearchgate.net This self-assembly into nanotube-like channels highlights the potential of asararenes for a wide range of applications, including molecular recognition, separation, and the development of new functional materials. nih.govresearchgate.net

Formation of Macrocyclic Structures (Asararenes)

Organic Electronics and Optoelectronics

This compound (TMB), a derivative of benzene, has garnered significant interest in the field of organic electronics due to its electron-donating properties. Its molecular structure, featuring four methoxy groups, makes it an excellent building block for creating materials that can efficiently participate in photoinduced electron transfer processes. These processes are fundamental to the operation of various optoelectronic devices.

Research has demonstrated that TMB is more readily oxidized than similar molecules like p-dimethoxybenzene and xylene. unige.ch This characteristic is crucial for its function in molecular "wires," where it can facilitate the movement of charge. In one study, TMB was incorporated as a bridging unit in a molecular dyad, connecting an electron donor (triarylamine) and an electron acceptor (a ruthenium complex). unige.ch The purpose of this arrangement was to study the dynamics of photoinduced electron transfer. Upon excitation with light, an electron is transferred from the donor to the acceptor through the TMB bridge. The efficiency of this transfer is a key determinant of the material's suitability for photoactive applications.

The transient absorption spectra of these dyads, which show the changes in light absorption after photoexcitation, provide evidence for the formation of charge-separated states. unige.ch This indicates that TMB effectively mediates the electron transfer process. The oxidation potential of isolated TMB has been reported to be 0.42 V versus the ferrocene/ferrocenium (Fc+/Fc) couple, highlighting its electron-rich nature. unige.ch

Furthermore, the cation radical of TMB plays a role in the catalytic cycles of certain enzymes, such as lignin (B12514952) peroxidase. capes.gov.brasm.org It has been shown to facilitate the conversion of the inactive compound III form of the enzyme back to its active ferric state. capes.gov.brasm.org This reactivity underscores the ability of TMB to participate in redox reactions, a property that is highly desirable in photoactive materials.

The synthesis of molecules incorporating TMB for these applications often involves multi-step chemical processes. For instance, a dyad containing a TMB bridge was synthesized starting from 2,5-dihydroxy-1,4-benzoquinone (B104904), which was converted to 1,4-diethynyl-2,3,5,6-tetramethoxybenzene in six steps. unige.ch This building block was then coupled with other components to form the final photoactive molecule. unige.ch

| Compound | Oxidation Potential (V vs Fc+/Fc) | Reference |

|---|---|---|

| This compound (TMB) | 0.42 | unige.ch |

| Triarylamine (in dyad) | ~0.2 | unige.ch |

| Ru(II)/Ru(III) couple (in dyad) | ~0.8 | unige.ch |

While this compound itself is a foundational building block, its derivatives are being explored for their potential in advanced organic electronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The design of new materials for OLEDs, for example, is heavily reliant on achieving appropriate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.com

Derivatives of TMB can be tailored to exhibit specific electronic and photophysical properties. By incorporating TMB into larger, more complex molecular structures, chemists can influence the energy levels and charge-transport characteristics of the resulting material. For instance, the electron-rich nature of the TMB core can be combined with electron-accepting units to create donor-acceptor molecules. researchgate.net This architecture is common in materials designed for Thermally Activated Delayed Fluorescence (TADF), a mechanism that can significantly enhance the efficiency of OLEDs. researchgate.netfrontiersin.org

The development of new emitters for OLEDs often involves the synthesis of complex molecules where a core structure is modified with various functional groups. nih.gov While direct applications of TMB derivatives in commercial OLEDs are still under investigation, the principles of molecular design suggest their potential. For example, the synthesis of benzophenone-based derivatives for OLEDs involves reactions like Friedel-Crafts acylation and nucleophilic substitution to create materials with good thermal stability and specific photophysical properties. mdpi.com Similar strategies could be employed to create TMB-based materials for these applications.

The performance of OLEDs and OFETs is also dependent on the material's ability to form stable amorphous films. researchgate.netmdpi.com The introduction of bulky groups, which could be derived from or attached to a TMB core, can prevent crystallization and lead to better device performance.

| Property | Importance |

|---|---|

| Appropriate HOMO/LUMO Levels | Efficient charge injection and transport mdpi.com |

| High Photoluminescence Quantum Yield (PLQY) | Efficient light emission in OLEDs researchgate.netnih.gov |

| Good Thermal Stability | Device longevity and reliability researchgate.netmdpi.com |

| Amorphous Film-Forming Ability | Uniform and stable device layers researchgate.netmdpi.com |

Components in Photoactive Materials

Catalysis

This compound and its cation radical have been implicated in several catalytic processes, particularly in the realm of biocatalysis. The ability of TMB to undergo oxidation to a stable cation radical makes it an effective participant in redox-mediated reactions. acs.orgacs.org

One notable example is its role in the catalytic cycle of lignin peroxidase (LiP), an enzyme produced by white-rot fungi that is involved in the degradation of lignin. asm.org The LiP enzyme can become trapped in an inactive form known as compound III. Research has shown that the TMB cation radical can promote the oxidative conversion of compound III back to the active ferric enzyme, thus regenerating the catalyst. capes.gov.brasm.org This demonstrates the potential of TMB to act as a redox mediator in enzymatic reactions.

Furthermore, studies have compared the catalytic properties of different enzymes, such as cellobiose (B7769950):quinone oxidoreductase and cellobiose oxidase, in their ability to reduce the cation radical of TMB. nih.gov Both enzymes were found to reduce the TMB-derived radical at similar rates, suggesting a potential role for these enzymes in biological systems where TMB or similar compounds are present. nih.gov

In synthetic chemistry, copper-catalyzed reactions have been developed for the synthesis of 1,2,4,5-tetrasubstituted benzenes, which can include TMB derivatives. rsc.org These methods provide efficient routes to complex organic molecules that can themselves be used as catalysts or as ligands for catalytic metal complexes. The efficient one-pot synthesis of 1,4-diacyl-2,3,5,6-tetramethoxybenzenes via biscuprated precursors of TMB highlights the utility of this compound in facilitating carbon-carbon bond formation. thieme-connect.com

Nanomaterials and Porous Organic Frameworks

The rigid and symmetrical structure of this compound makes it an attractive building block for the construction of advanced materials, including nanomaterials and porous organic frameworks. These materials have a wide range of potential applications due to their defined structures and tunable properties.

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. encyclopedia.pubnanografi.com The properties of MOFs, such as their porosity and surface area, are determined by the geometry of the metal nodes and the size and shape of the organic linkers. encyclopedia.pub While specific examples of MOFs constructed directly from TMB are emerging, the principles of MOF design suggest its suitability as a linker. Derivatives of TMB, functionalized with appropriate coordinating groups like carboxylates, could be used to create novel MOF structures.

Macrocycles are another class of advanced materials where TMB has found application. "Asararenes" are a family of large aromatic macrocycles that are synthesized from this compound (also known as asarol methyl ether). researchgate.net These macrocycles can be obtained in a single step and can contain from six to twelve aromatic units. researchgate.net The development of such macrocycle-based materials is significant as it merges the fields of supramolecular chemistry and materials science, leading to novel properties and applications in areas like molecular recognition and catalysis. researchgate.net

Biological and Biomedical Research Involving 1,2,4,5 Tetramethoxybenzene

Anti-Inflammatory Properties

Research has demonstrated that 1,2,4,5-tetramethoxybenzene exhibits significant anti-inflammatory effects, primarily through its influence on mast cells and associated inflammatory pathways. nih.govosti.gov

Suppression of Mast Cell Degranulation

This compound has been shown to effectively suppress the degranulation of mast cells. nih.govosti.gov Mast cells are key players in initiating allergic responses, and their degranulation releases inflammatory mediators like histamine (B1213489). osti.gov The compound achieves this by inhibiting the influx of calcium into mast cells, a critical step in the degranulation process. nih.govosti.gov This inhibitory effect occurs in a dose-dependent manner and without causing cytotoxicity. nih.gov

Inhibition of Pro-inflammatory Cytokine Production

The compound significantly inhibits the production of pro-inflammatory cytokines, which are crucial signaling molecules in the inflammatory response. nih.govosti.gov Specifically, it has been observed to decrease the expression of tumor necrosis factor-α (TNF-α) and interleukin-4 (IL-4) at both the transcriptional and translational levels. nih.govosti.gov The production of these cytokines is a key factor in sustaining and amplifying inflammatory reactions. nih.gov

Attenuation of Allergic Inflammation in in vivo Models

The anti-inflammatory effects of this compound have been confirmed in animal models of allergic inflammation. In a study involving house dust mite (Dermatophagoides farinae) extract-induced allergic inflammation in mice, oral administration of the compound suppressed symptoms such as ear thickness and reduced the infiltration of inflammatory cells, including mast cells and eosinophils. karger.com It also lowered serum levels of total IgE, house dust mite-specific IgE, and histamine. karger.com Furthermore, in ovalbumin-induced active systemic anaphylaxis and IgE-mediated passive cutaneous anaphylaxis models, the compound demonstrated protective effects by reducing hypothermia and serum histamine levels. nih.govosti.gov

Modulation of Signaling Pathways

The anti-inflammatory actions of this compound are linked to its ability to modulate key signaling pathways involved in inflammation. nih.govkarger.com Research indicates that it suppresses the activation of the IκB kinase (IKK) complex. nih.govosti.gov This, in turn, hinders the translocation of nuclear factor-κB (NF-κB) into the nucleus, a critical step for the transcription of pro-inflammatory genes. nih.govosti.gov Additionally, studies on house dust mite-induced inflammation have shown that the compound downregulates mitogen-activated protein kinases (MAPKs) in human keratinocytes. karger.com The NF-κB and MAPK signaling pathways are central to the regulation of pro-inflammatory cytokine expression. semanticscholar.orgmdpi.com

Potential as a Therapeutic Candidate

The demonstrated ability of this compound to inhibit mast cell degranulation and the production of pro-inflammatory cytokines suggests its potential as a therapeutic candidate for allergic inflammatory diseases. nih.govosti.gov By targeting fundamental mechanisms of the allergic response, it presents a promising avenue for the development of new treatments for conditions such as atopic dermatitis and allergic asthma. nih.govkarger.com

Role in Enzyme-Mediated Processes

Beyond its anti-inflammatory properties, this compound is also involved in specific enzyme-mediated processes. It serves as a substrate for laccase, an extracellular enzyme found in some white-rot fungi, which oxidizes the compound to its corresponding cation radical. jmb.or.kr Similarly, the hemoprotein ligninase from the fungus Phanerochaete chrysosporium can catalyze the oxidation of this compound, leading to the formation of an aryl cation radical. bohrium.com This process is dependent on the enzyme concentration. bohrium.com Research has also explored its role in the context of cytochrome P450, where it can be oxidized to a cation radical. acs.org

Future Directions and Emerging Research Avenues for 1,2,4,5 Tetramethoxybenzene

Development of Novel Synthetic Strategies

The advancement of applications for TMB and its derivatives is intrinsically linked to the innovation of efficient and versatile synthetic routes. While traditional methods exist, emerging research focuses on creating more streamlined, high-yield, and adaptable strategies to produce TMB and its functionalized analogues.